Oral Bioavailability of Fluoxymesterone vs. Testosterone
Fluoxymesterone demonstrates approximately 80% oral bioavailability, in stark contrast to testosterone which undergoes extensive first-pass hepatic metabolism resulting in negligible oral bioavailability [1]. This difference is attributed to the C17α methyl group of fluoxymesterone, which sterically hinders hepatic oxidation of the 17β-hydroxyl group [2].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Approximately 80% |
| Comparator Or Baseline | Testosterone (negligible oral bioavailability) |
| Quantified Difference | Approximately 80% absolute increase |
| Conditions | Human pharmacokinetic studies; oral administration |
Why This Matters
This substantial difference in oral bioavailability makes fluoxymesterone a viable oral androgen therapy, whereas testosterone is not, directly impacting formulation and route of administration decisions.
- [1] Lemke TL, Williams DA, editors. Foye's Principles of Medicinal Chemistry. 7th ed. Philadelphia: Lippincott Williams & Wilkins; 2012. View Source
- [2] Roberts SM, et al. Anabolic Steroids. In: Wermuth CG, editor. The Practice of Medicinal Chemistry. 3rd ed. Academic Press; 2008. View Source
